molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine CAS No. 200711-95-1

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine

Cat. No.: B2355637
CAS No.: 200711-95-1
M. Wt: 327.4
InChI Key: ICBJROIOFCRLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of two morpholine rings and a sulfonyl group attached to a phenylamine core, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

Chemistry: In chemistry, [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and structural biology studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine typically involves the reaction of 4-morpholinylphenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with different nucleophiles attached to the phenyl ring.

Comparison with Similar Compounds

  • [4-(Morpholin-4-yl)benzyl]amine
  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

Uniqueness: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine stands out due to its dual morpholine rings and sulfonyl group, which confer unique chemical and biological properties. This structure allows for versatile reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBJROIOFCRLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.